molecular formula C23H27NO6 B11713083 Ethyl 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate

Ethyl 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate

Cat. No.: B11713083
M. Wt: 413.5 g/mol
InChI Key: QUFNPFJDSBKCJN-UHFFFAOYSA-N
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Description

Ethyl 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of multiple methoxy groups and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the isoquinoline core. The final step involves esterification with ethyl chloroformate to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The isoquinoline core can be reduced to tetrahydroisoquinoline derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents such as nitric acid for nitration and bromine for bromination are employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

Ethyl 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of Ethyl 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl moiety but differs in the overall structure and functional groups.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains similar methoxy groups but has a different core structure.

Uniqueness

Ethyl 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate is unique due to its isoquinoline core and the presence of multiple methoxy groups, which contribute to its distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H27NO6

Molecular Weight

413.5 g/mol

IUPAC Name

ethyl 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate

InChI

InChI=1S/C23H27NO6/c1-6-30-23(25)18-11-15-12-21(28-4)22(29-5)13-16(15)17(24-18)9-14-7-8-19(26-2)20(10-14)27-3/h7-8,10,12-13,18H,6,9,11H2,1-5H3

InChI Key

QUFNPFJDSBKCJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=CC(=C(C=C2C(=N1)CC3=CC(=C(C=C3)OC)OC)OC)OC

Origin of Product

United States

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